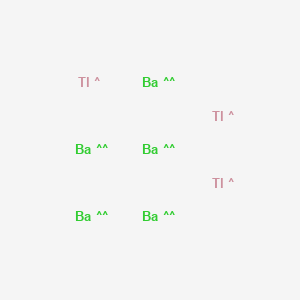
lambda~1~-Thallanyl--barium (3/5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lambda~1~-Thallanyl–barium (3/5): barium, compound with thallium (5:3) , is a chemical compound that combines barium and thallium in a specific stoichiometric ratio
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of lambda1-Thallanyl–barium (3/5) typically involves the reaction of barium salts with thallium salts under controlled conditions. The reaction is carried out in an aqueous or non-aqueous medium, depending on the desired purity and yield of the compound. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully optimized to ensure the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of lambda1-Thallanyl–barium (3/5) may involve large-scale reactions using high-purity barium and thallium salts. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Lambda1-Thallanyl–barium (3/5) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to form lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, acids, and bases are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state compounds.
Scientific Research Applications
Lambda~1~-Thallanyl–barium (3/5) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in diagnostic techniques.
Industry: It is used in the production of specialized materials and in various industrial processes.
Mechanism of Action
The mechanism by which lambda1-Thallanyl–barium (3/5) exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Lambda~1~-Thallanyl–barium (3/5) can be compared with other similar compounds, such as:
Thallium compounds: These compounds share some chemical properties with lambda1-Thallanyl–barium (3/5) but differ in their specific applications and effects.
Barium compounds: These compounds have similar industrial and chemical uses but may differ in their biological and medical applications.
Conclusion
Lambda~1~-Thallanyl–barium (3/5) is a compound of significant interest in various scientific fields due to its unique properties and potential applications. Its preparation, chemical reactions, and mechanism of action are areas of active research, and it holds promise for future developments in chemistry, biology, medicine, and industry.
Properties
CAS No. |
62431-54-3 |
|---|---|
Molecular Formula |
Ba5Tl3 |
Molecular Weight |
1299.8 g/mol |
InChI |
InChI=1S/5Ba.3Tl |
InChI Key |
PZIYTVUJJFZQEP-UHFFFAOYSA-N |
Canonical SMILES |
[Ba].[Ba].[Ba].[Ba].[Ba].[Tl].[Tl].[Tl] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















